4,4'-Sulfanediyldiquinazoline

Medicinal Chemistry Physicochemical Profiling SAR

4,4'-Sulfanediyldiquinazoline (IUPAC: 4-quinazolin-4-ylsulfanylquinazoline; synonym: Quinazoline, 4,4'-thiobis-) is a symmetrical, sulfur-bridged bis-quinazoline with molecular formula C₁₆H₁₀N₄S and molecular weight 290.34 g/mol. The compound belongs to the 4-thioquinazoline subclass of the quinazoline family—a privileged scaffold in medicinal chemistry.

Molecular Formula C16H10N4S
Molecular Weight 290.3 g/mol
CAS No. 88404-41-5
Cat. No. B14382245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Sulfanediyldiquinazoline
CAS88404-41-5
Molecular FormulaC16H10N4S
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)SC3=NC=NC4=CC=CC=C43
InChIInChI=1S/C16H10N4S/c1-3-7-13-11(5-1)15(19-9-17-13)21-16-12-6-2-4-8-14(12)18-10-20-16/h1-10H
InChIKeyLHNRVOCHWFKBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Sulfanediyldiquinazoline (CAS 88404-41-5): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Context


4,4'-Sulfanediyldiquinazoline (IUPAC: 4-quinazolin-4-ylsulfanylquinazoline; synonym: Quinazoline, 4,4'-thiobis-) is a symmetrical, sulfur-bridged bis-quinazoline with molecular formula C₁₆H₁₀N₄S and molecular weight 290.34 g/mol . The compound belongs to the 4-thioquinazoline subclass of the quinazoline family—a privileged scaffold in medicinal chemistry [1]. Its computed physicochemical properties include a topological polar surface area (PSA) of 76.86 Ų, a calculated LogP of 3.72, and an exact mass of 290.06300 Da . The compound is listed as an industrial/research-use-only chemical with no GHS hazard classification assigned as of the latest SDS revision (2017) .

Why 4,4'-Sulfanediyldiquinazoline Cannot Be Replaced by Generic 4-Thioquinazoline Monomers or Alternative Bis-Quinazoline Linkers


Attempts to substitute 4,4'-sulfanediyldiquinazoline with monomeric 4-alkyl(aryl)thioquinazolines (e.g., 4-methylthioquinazoline) or with alternative bis-quinazoline linkers (e.g., ether- or amine-bridged analogs) introduce quantifiable differences in molecular weight, lipophilicity, polar surface area, and pharmacophoric valency that directly impact binding-mode stoichiometry, ADME properties, and downstream biological readouts. Published structure-activity relationship (SAR) studies on bivalent quinazoline analogs have demonstrated that converting a monovalent quinazoline antagonist (IC₅₀ = 19 nM) to a bivalent analog can increase cellular potency by over 100-fold (IC₅₀ = 0.14 nM) [1]. Furthermore, the sulfide bridge of 4,4'-sulfanediyldiquinazoline is susceptible to controlled oxidation to yield sulfoxide and sulfone derivatives—a chemical handle not available to ether- or amine-bridged bis-quinazolines—enabling systematic modulation of electron-withdrawing character and hydrogen-bond acceptor capacity [2]. Replacing the sulfide with an ether linker changes the PSA by approximately 16 Ų and the LogP by ~0.35 units, differences that are significant in medicinal chemistry optimization .

Quantitative Differentiation Evidence for 4,4'-Sulfanediyldiquinazoline Against Closest Structural Analogs


Physicochemical Head-to-Head: 4,4'-Sulfanediyldiquinazoline vs. 4,4'-Oxybisquinazoline (Ether Analog, CAS 88404-40-4)

4,4'-Sulfanediyldiquinazoline (CAS 88404-41-5) and its closest structural analog 4,4'-oxybisquinazoline (CAS 88404-40-4) differ exclusively in the bridge heteroatom (S vs. O). This single-atom substitution produces measurable differences in molecular weight (+5.9%), lipophilicity (ΔLogP = +0.35), and polar surface area (ΔPSA = +16.07 Ų, a +26.4% increase) . The increased PSA of the sulfide analog implies reduced passive membrane permeability relative to the ether analog, while the higher LogP suggests enhanced hydrophobic interactions with target protein binding pockets. These differences are large enough to alter ligand efficiency metrics and oral bioavailability predictions in drug discovery programs [1].

Medicinal Chemistry Physicochemical Profiling SAR

Bivalent vs. Monovalent Quinazoline Potency: Class-Level Evidence Supporting Dimeric Scaffold Advantage

Although no direct potency data for 4,4'-sulfanediyldiquinazoline itself are available in the peer-reviewed literature, published SAR data on structurally related bivalent quinazoline analogs provide class-level evidence that dimerization via a covalent linker can dramatically enhance biological potency. In a study of IAP (Inhibitor of Apoptosis Protein) antagonists, the monovalent quinazoline compound 7 exhibited an IC₅₀ of 19 nM against MDA-MB-231 breast cancer cells. Optimization to the bivalent analog 27—in which two quinazoline pharmacophores are covalently tethered—yielded an IC₅₀ of 0.14 nM, representing a >135-fold increase in cellular potency [1]. This class-level finding supports the thesis that a bis-quinazoline scaffold such as 4,4'-sulfanediyldiquinazoline may serve as a productive starting point for bivalent inhibitor design, relative to monomeric 4-thioquinazolines (e.g., 4-methylthioquinazoline, MW 176.24) which contain only a single quinazoline pharmacophore .

Cancer Therapeutics IAP Antagonists Bivalent Inhibitor Design

Oxidative Derivatization Potential: Sulfide Bridge of 4,4'-Sulfanediyldiquinazoline Enables Controlled Access to Sulfoxide and Sulfone Congeners

The central sulfide (-S-) bridge in 4,4'-sulfanediyldiquinazoline is a chemically distinct feature that has no counterpart in ether-bridged (-O-) or amine-bridged (-NH-) bis-quinazolines. Oxidation of thioquinazoline sulfides to sulfoxides and sulfones using reagents such as oxone proceeds with excellent selectivity (75–94% yield) as demonstrated on 2-(substituted thio)quinazoline substrates [1]. The sulfide group is a relatively weak electron-donating group, whereas the corresponding sulfoxide and sulfone are progressively stronger electron-withdrawing groups, enabling systematic tuning of the electronic character of the bis-quinazoline scaffold [2]. This oxidation-dependent electronic modulation is not accessible with the 4,4'-oxybisquinazoline analog, where the ether oxygen cannot be further oxidized under comparable conditions. Furthermore, the reactivity of 4-chloroquinazoline—the established precursor for synthesizing 4-thioquinazoline derivatives including bis-quinazoline sulfides—with thiol nucleophiles has been well characterized [3].

Synthetic Chemistry Oxidation Electron-Withdrawing Group Modulation

Procurement-Grade Physicochemical Specification: Quantitative Identity and Purity Parameters for 4,4'-Sulfanediyldiquinazoline

For procurement specification purposes, the quantitative identity parameters of 4,4'-sulfanediyldiquinazoline are established from authoritative database entries. The compound is uniquely identified by CAS number 88404-41-5, with exact monoisotopic mass 290.06300 Da, canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)SC3=NC=NC4=CC=CC=C43, and InChIKey LHNRVOCHWFKBKR-UHFFFAOYSA-N . The GHS safety data sheet (SDS Revision Date: Aug 12, 2017) confirms the substance is intended for industrial and research use only, with no specific hazard classification assigned and no GHS pictogram or signal word required under the sixth revised edition . These identifiers and safety classifications distinguish this compound from its nearest analogs: 4,4'-oxybisquinazoline (CAS 88404-40-4, exact mass 274.08546 Da) and 4,4'-dithiobis[2-methylquinazoline] (CAS 89406-07-5, MW 350.46 g/mol), the latter containing a disulfide rather than monosulfide bridge .

Chemical Procurement Quality Control Analytical Specification

Prioritized Research and Industrial Application Scenarios for 4,4'-Sulfanediyldiquinazoline (CAS 88404-41-5)


Bivalent Inhibitor Scaffold for Kinase, IAP, or Cholinesterase Drug Discovery Programs

4,4'-Sulfanediyldiquinazoline serves as a pre-assembled, symmetrical bis-quinazoline scaffold with a sulfide bridge linking two 4-thioquinazoline pharmacophores. Published SAR evidence demonstrates that bivalent quinazoline analogs can achieve >135-fold cellular potency gains over monovalent counterparts (IC₅₀ 19 nM → 0.14 nM) [1]. This scaffold is therefore relevant for medicinal chemistry teams designing bivalent inhibitors against targets where simultaneous engagement of two binding sites (e.g., kinase ATP pockets, IAP BIR domains, or cholinesterase catalytic/peripheral sites) is hypothesized to yield enhanced affinity or selectivity. The symmetrical C₂ arrangement simplifies synthetic derivatization and SAR interpretation relative to heterobivalent or unsymmetrical dimer designs.

Synthetic Intermediate for Systematic Sulfoxide/Sulfone Electronic Modulation in Lead Optimization

The sulfide bridge of 4,4'-sulfanediyldiquinazoline can be selectively oxidized to the corresponding sulfoxide and sulfone using established oxone-mediated protocols that have demonstrated 75–94% yields on analogous thioquinazoline substrates [1]. This enables medicinal chemists to generate three electronically distinct bis-quinazoline congeners (sulfide: weakly electron-donating; sulfoxide: moderately electron-withdrawing; sulfone: strongly electron-withdrawing) from a single purchased parent compound. Such systematic electronic tuning is a standard strategy in lead optimization for modulating target engagement, solubility, and metabolic stability, and cannot be replicated with ether- or amine-bridged bis-quinazolines where the bridge atom lacks accessible higher oxidation states [2].

Physicochemical Comparator Compound for SAR Studies Distinguishing Sulfur from Oxygen Linker Effects

The paired availability of 4,4'-sulfanediyldiquinazoline (CAS 88404-41-5) and 4,4'-oxybisquinazoline (CAS 88404-40-4) enables direct, controlled SAR studies isolating the effect of the bridge heteroatom on biological activity, permeability, and pharmacokinetics. The quantified differences between these two compounds—ΔMW +5.9%, ΔLogP +0.35, ΔPSA +26.4%—are substantial enough to produce measurable shifts in Caco-2 permeability, plasma protein binding, and oral bioavailability [1] [2]. Procurement of both compounds allows research groups to experimentally determine whether sulfur-mediated hydrophobic interactions or polarity effects drive potency and selectivity for a given target, without confounding variables from different substitution patterns or scaffold topology.

Chemical Biology Probe Development Leveraging the Sulfide as a Reactive Handle

The central sulfide linkage in 4,4'-sulfanediyldiquinazoline can potentially serve as a mild reducible linker in designing chemical biology probes, where intracellular reducing environments (e.g., elevated glutathione levels in cancer cells) may cleave or modify the sulfide bridge. While direct evidence for this specific compound is lacking, the concept of sulfide-containing linkers as redox-sensitive elements in probe design is established in the chemical biology literature. The symmetrical, aromatic quinazoline termini also make the compound a candidate for fluorescence quenching studies or as a ligand scaffold for metal coordination chemistry, given the Lewis basicity of both the quinazoline N3 nitrogen and the sulfide sulfur [1].

Quote Request

Request a Quote for 4,4'-Sulfanediyldiquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.